(3-Methylpenta-1,4-dien-1-yl)benzene (3-Methylpenta-1,4-dien-1-yl)benzene
Brand Name: Vulcanchem
CAS No.: 109898-19-3
VCID: VC19187858
InChI: InChI=1S/C12H14/c1-3-11(2)9-10-12-7-5-4-6-8-12/h3-11H,1H2,2H3
SMILES:
Molecular Formula: C12H14
Molecular Weight: 158.24 g/mol

(3-Methylpenta-1,4-dien-1-yl)benzene

CAS No.: 109898-19-3

Cat. No.: VC19187858

Molecular Formula: C12H14

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

(3-Methylpenta-1,4-dien-1-yl)benzene - 109898-19-3

Specification

CAS No. 109898-19-3
Molecular Formula C12H14
Molecular Weight 158.24 g/mol
IUPAC Name 3-methylpenta-1,4-dienylbenzene
Standard InChI InChI=1S/C12H14/c1-3-11(2)9-10-12-7-5-4-6-8-12/h3-11H,1H2,2H3
Standard InChI Key GFCADLFHRDMBEO-UHFFFAOYSA-N
Canonical SMILES CC(C=C)C=CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of (3-Methylpenta-1,4-dien-1-yl)benzene is C₁₂H₁₄, with a molecular weight of 158.24 g/mol . The compound’s structure consists of a benzene ring linked to a 3-methylpenta-1,4-dienyl chain, which features two conjugated double bonds and a methyl branch (Figure 1).

Key Structural Identifiers:

  • IUPAC Name: 3-Methylpenta-1,4-dienylbenzene

  • SMILES: CC(C=C)C=CC1=CC=CC=C1

  • InChI Key: GFCADLFHRDMBEO-UHFFFAOYSA-N

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry data are critical for structural elucidation:

  • ¹H NMR: Signals for the benzene protons appear as a multiplet at δ 7.20–7.40 ppm, while the alkenyl protons resonate as distinct doublets between δ 5.00–6.50 ppm .

  • ¹³C NMR: The sp² carbons of the benzene ring are observed at δ 125–140 ppm, and the alkenyl carbons appear at δ 115–130 ppm .

  • Mass Spectrometry: The molecular ion peak ([M]⁺) is observed at m/z 158.24, with fragmentation patterns consistent with alkenylbenzene derivatives .

Synthesis and Reaction Chemistry

Primary Synthesis Routes

The synthesis of (3-Methylpenta-1,4-dien-1-yl)benzene typically involves cross-coupling reactions or alkenylation processes:

Suzuki-Miyaura Cross-Coupling

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–100°C .

Alkenylation of Benzene Derivatives

An alternative approach involves the alkenylation of benzene using 3-methylpenta-1,4-diene in the presence of Lewis acids such as AlCl₃. This method offers moderate yields (40–50%) but requires stringent temperature control .

Byproduct Formation in Organic Reactions

The compound is occasionally observed as a byproduct in Diels-Alder reactions and Grignard alkylations. For example, in a study on Lewis acid-catalyzed cycloadditions, (3-Methylpenta-1,4-dien-1-yl)benzene formed during the reaction of aryl allenes with acrylates .

Physicochemical Properties

Physical State and Stability

  • Physical State: Colorless liquid at room temperature.

  • Boiling Point: Estimated at 220–230°C (extrapolated from analogous alkenylbenzenes).

  • Solubility: Miscible with organic solvents (e.g., THF, DCM) but insoluble in water .

Reactivity Profile

The conjugated diene system renders the compound susceptible to electrophilic additions and cycloadditions:

  • Diels-Alder Reactivity: Reacts with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts .

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the double bonds to yield 3-methylpentylbenzene .

Applications in Organic Synthesis

Intermediate for Complex Molecules

The compound’s dual functionality (aromatic ring + diene) makes it valuable in synthesizing:

  • Natural Product Analogues: Used in the construction of terpenoid backbones .

  • Pharmaceutical Intermediates: Key precursor in antimalarial and anticancer drug candidates .

Catalytic Asymmetric Reactions

In copper-catalyzed asymmetric allylic alkylations, (3-Methylpenta-1,4-dien-1-yl)benzene serves as a substrate to generate chiral dienes with >90% enantiomeric excess (ee) .

Example Reaction:

(3-Methylpenta-1,4-dien-1-yl)benzene+Grignard ReagentCu(I) CatalystChiral Diene Product\text{(3-Methylpenta-1,4-dien-1-yl)benzene} + \text{Grignard Reagent} \xrightarrow{\text{Cu(I) Catalyst}} \text{Chiral Diene Product}

Future Research Directions

  • Optimization of Synthetic Routes: Developing high-yield, scalable methods (e.g., photoredox catalysis).

  • Biological Activity Screening: Investigating antimicrobial or anticancer properties .

  • Material Science Applications: Exploring use in conjugated polymers for organic electronics .

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